An In-depth Technical Guide to Cyclohexyl Methyl Sulfide: Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Cyclohexyl Methyl Sulfide: Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl methyl sulfide (B99878), also known as (methylthio)cyclohexane, is an aliphatic sulfide with the chemical formula C7H14S.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis and key reactions. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis, offering a consolidated source of technical data and methodologies.
Chemical Structure and Identifiers
Cyclohexyl methyl sulfide consists of a cyclohexane (B81311) ring bonded to a methyl group through a sulfur atom.[1] This structure imparts specific reactivity and physical characteristics to the molecule.
Figure 1: Chemical structure of Cyclohexyl Methyl Sulfide.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (Methylsulfanyl)cyclohexane[1][3] |
| CAS Number | 7133-37-1[1][2] |
| Molecular Formula | C7H14S[1][2] |
| Canonical SMILES | CSC1CCCCC1[1][3] |
| InChI | InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3[1][2] |
| InChI Key | QQBIOCGHCKNYGP-UHFFFAOYSA-N[1][2] |
Physical and Chemical Properties
Cyclohexyl methyl sulfide is a colorless liquid with an unpleasant odor.[4] It is a combustible material and is soluble in alcohol and slightly soluble in water.[5][6][7]
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 130.25 g/mol | [1] |
| Melting Point | -80 °C (-112 °F) | [1][4][8] |
| Boiling Point | 89-90 °C @ 35 mmHg 183.19 °C @ 760 mmHg (estimated) | [1][5][6][8] |
| Density | 0.938 g/cm³ | [5][8] |
| Flash Point | 61 °C (141.8 °F) | [4][8][9] |
| Refractive Index | 1.4940 @ 20 °C | [8] |
| Water Solubility | 173.5 mg/L @ 25 °C | [5][7][10] |
| Vapor Pressure | 1.1 ± 0.3 mmHg @ 25 °C (Predicted) | [8] |
| LogP | 2.68 - 2.95 (estimated) | [5][6][8] |
Spectroscopic Data
Spectroscopic analysis provides confirmation of the structure of cyclohexyl methyl sulfide.
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Characteristic Peaks/Regions |
| Proton NMR (¹H NMR) | Complex multiplets for cyclohexyl protons in the 1.2-2.0 ppm range.[1] |
| Infrared (IR) | C-H stretching: 2850-2950 cm⁻¹ C-S stretching: 600-700 cm⁻¹[1] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available through the NIST WebBook.[2] |
Synthesis and Experimental Protocols
The most common methods for synthesizing cyclohexyl methyl sulfide are through the alkylation of cyclohexanethiol (B74751) or the reduction of the corresponding sulfoxide (B87167).[1]
Synthesis via Alkylation of Cyclohexanethiol
This method involves the reaction of cyclohexanethiol with a methylating agent, such as methyl iodide, in the presence of a base.[1]
Figure 2: Workflow for the synthesis of Cyclohexyl Methyl Sulfide via alkylation.
Experimental Protocol: Alkylation of Cyclohexanethiol with Methyl Iodide
-
Materials:
-
Cyclohexanethiol
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.
-
To the stirred suspension, add cyclohexanethiol (1.0 equivalent).
-
Add methyl iodide (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure cyclohexyl methyl sulfide.
-
Chemical Reactivity and Protocols
The sulfur atom in cyclohexyl methyl sulfide is a key site for reactivity, particularly oxidation.
Oxidation to Sulfoxide and Sulfone
Cyclohexyl methyl sulfide can be oxidized to form the corresponding sulfoxide and, with a stronger oxidizing agent or harsher conditions, the sulfone.[1]
Figure 3: Oxidation pathway of Cyclohexyl Methyl Sulfide.
Experimental Protocol: Oxidation to Cyclohexyl Methyl Sulfoxide using Hydrogen Peroxide
This protocol describes a selective oxidation to the sulfoxide.[2][6]
-
Materials:
-
Cyclohexyl methyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
4 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclohexyl methyl sulfide (2 mmol) in glacial acetic acid (2 mL).[6]
-
Slowly add 30% hydrogen peroxide (8 mmol, 4 equivalents) to the solution while stirring at room temperature.[6]
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.[6]
-
Once complete, carefully neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.[6]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).[9]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[9]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the pure sulfoxide.[9]
-
Applications
Cyclohexyl methyl sulfide serves as a versatile compound in various scientific and industrial fields.
-
Pharmaceutical Intermediate: It is utilized as a building block in the synthesis of various pharmaceutical compounds.[1][3][5]
-
Chemical Research: The compound is used in organic synthesis to study reaction mechanisms involving sulfur-containing molecules.[1]
-
Photooxidation Studies: It has been employed as a substrate in visible-light photooxidation experiments.[1]
-
Flavoring Agent: Due to its characteristic odor, it has potential applications as a flavoring agent.[1]
Safety Information
Cyclohexyl methyl sulfide is a combustible liquid and should be handled with appropriate safety precautions.[4][9]
-
Handling: Wear protective gloves, clothing, and eye/face protection.[9] Handle in a well-ventilated area and keep away from open flames, hot surfaces, and sources of ignition.[4][9]
-
First Aid:
-
Fire Fighting: Use CO₂, dry chemical, or foam for extinction. Water mist may be used to cool closed containers.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9]
References
- 1. Buy Cyclohexyl methyl sulfide | 7133-37-1 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Reduction of Sulfoxides [organic-chemistry.org]
